molecular formula C10H19N B573344 N-(4-Heptyl)propargylamine CAS No. 177721-70-9

N-(4-Heptyl)propargylamine

Cat. No.: B573344
CAS No.: 177721-70-9
M. Wt: 153.269
InChI Key: AXTNFUUOQTXMBH-UHFFFAOYSA-N
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Description

N-(4-Heptyl)propargylamine is an organic compound belonging to the class of propargylamines Propargylamines are characterized by the presence of a propargyl group (HC≡C-CH₂-) attached to an amine These compounds are known for their versatile applications in pharmaceuticals, organic synthesis, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Heptyl)propargylamine can be achieved through several methods, including:

Industrial Production Methods: Industrial production of this compound typically involves large-scale A3 coupling reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions: N-(4-Heptyl)propargylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the triple bond into a double or single bond, yielding alkenes or alkanes.

    Substitution: The propargyl group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen or carbon-carbon bonds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) is typical.

    Substitution: Reagents like alkyl halides and organometallic compounds are used under basic or acidic conditions.

Major Products:

    Oxidation: Oximes, nitriles.

    Reduction: Alkenes, alkanes.

    Substitution: Various substituted amines and carbon-carbon bonded products.

Mechanism of Action

The mechanism of action of N-(4-Heptyl)propargylamine involves its interaction with specific molecular targets:

Properties

IUPAC Name

N-prop-2-ynylheptan-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N/c1-4-7-10(8-5-2)11-9-6-3/h3,10-11H,4-5,7-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXTNFUUOQTXMBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)NCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60651436
Record name N-(Prop-2-yn-1-yl)heptan-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60651436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177721-70-9
Record name N-(Prop-2-yn-1-yl)heptan-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60651436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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